(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid is a complex organic molecule that features multiple functional groups, including imidazole rings, amide linkages, and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of the imidazole-containing aniline derivatives.
Formation of the Enone Intermediate: The aniline derivatives are reacted with acyl chlorides to form the enone intermediates.
Coupling Reaction: The enone intermediates are then coupled with the appropriate phenylprop-2-enamide derivatives under basic conditions.
Final Product Formation: The final step involves the addition of trifluoroacetic acid to the coupled product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the imidazole rings can lead to the formation of imidazole N-oxides.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s imidazole rings are of particular interest due to their potential interactions with biological macromolecules. This makes the compound a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to interact with various biological targets could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties. For example, its trifluoroacetic acid moiety could impart hydrophobic characteristics to polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole rings can form hydrogen bonds and coordinate with metal ions, while the amide linkages can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-[(E)-3-[4-(1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(1H-imidazol-2-yl)phenyl]prop-2-enamide
- (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(1H-imidazol-2-yl)phenyl]prop-2-enamide
Uniqueness
The compound’s uniqueness lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions
Properties
Molecular Formula |
C34H30F6N6O6 |
---|---|
Molecular Weight |
732.6 g/mol |
IUPAC Name |
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H28N6O2.2C2HF3O2/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;2*3-2(4,5)1(6)7/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*(H,6,7)/b15-5+,16-6+;; |
InChI Key |
OVUGNZQTDFNYTB-CLEIDKRQSA-N |
Isomeric SMILES |
C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.C(=O)(O)C(F)(F)F.C(=O)(O)C(F)(F)F |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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